3-Benzotriazol-1-yl-butyric acid
Description
Significance and Context within Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in chemistry and biology. The benzotriazole (B28993) moiety, in particular, is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple, unrelated classes of protein receptors, thereby exhibiting a broad range of biological activities. matrixscientific.com
The significance of 3-Benzotriazol-1-yl-butyric acid within this context lies in its contribution to understanding how modifications to the benzotriazole core and its substituents influence biological outcomes. nih.gov Research on this and related compounds helps to elucidate the structure-activity relationships (SAR) that govern the interactions between small molecules and their biological targets. nih.gov These studies are crucial for the rational design of more potent and selective therapeutic agents. The benzotriazole ring system itself is known to be a part of various biologically active molecules with applications ranging from antimicrobial to anticancer agents. mdpi.com
Historical Development of Benzotriazole Chemistry Relevant to this compound
The journey of benzotriazole from an industrial chemical to a valuable tool in medicinal chemistry provides a rich historical backdrop for the study of its derivatives. Initially, benzotriazole gained prominence in the late 19th and early 20th centuries primarily as a corrosion inhibitor, particularly for copper and its alloys, due to its ability to form a protective film on the metal surface.
The transition of benzotriazole and its derivatives into the realm of medicinal chemistry was significantly propelled by the pioneering work of chemists like Alan Katritzky. His extensive research from the 1980s onwards demonstrated the remarkable versatility of benzotriazole as a synthetic auxiliary. Katritzky's work showcased how the benzotriazole group could be used as a leaving group and an activating group to facilitate a wide range of chemical transformations, thereby opening up new avenues for the synthesis of complex organic molecules, including those with potential therapeutic applications. This foundational work on the reactivity and synthetic utility of the benzotriazole ring system paved the way for the exploration of a vast number of its derivatives, including alkanoic acid derivatives like this compound.
Scope and Research Objectives for this compound Investigations
The primary research focus on this compound has been its investigation as a choleretic agent, a substance that increases the volume of bile secreted by the liver. nih.gov A key study in this area used this compound as a lead compound to explore the structure-activity relationships of a series of related benzotriazolyl alkanoic and alkenoic acids. nih.gov
The main objectives of these investigations were:
To synthesize a series of derivatives of this compound with modifications to the benzotriazole ring and the butyric acid side chain. nih.gov
To evaluate the choleretic activity of these newly synthesized compounds in animal models. nih.gov
To establish a clear structure-activity relationship by correlating the observed biological activity with the structural modifications. nih.gov This included examining the influence of the nature and position of substituents on the benzotriazole ring and alterations to the alkanoic acid chain. nih.gov
The findings from this research demonstrated that while some modifications led to a decrease or abolishment of choleretic activity, others maintained or even enhanced it, providing valuable insights for the design of new choleretic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(benzotriazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(6-10(14)15)13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKISXNJRGSDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871804 | |
| Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
654-13-7 | |
| Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Benzotriazol 1 Yl Butyric Acid and Analogues
Derivatization Strategies for 3-Benzotriazol-1-yl-butyric Acid Analogues
Substitutions on the Benzotriazole (B28993) Ring System
Modifications to the benzotriazole ring are crucial for developing analogues of this compound with altered physicochemical and biological properties. Research has shown that the nature and position of substituents on the benzene (B151609) portion of the benzotriazole moiety can significantly influence the compound's activity. organic-chemistry.org
A primary strategy for synthesizing ring-substituted benzotriazoles begins with appropriately substituted o-phenylenediamines. The cyclocondensation of a substituted o-phenylenediamine (B120857) with sodium nitrite (B80452) in an acidic medium, such as acetic acid, yields the corresponding substituted benzotriazole. researchgate.netnih.gov This foundational scaffold can then be alkylated to introduce the butyric acid side chain. For instance, starting with 3,4-diaminobenzoic acid allows for the synthesis of benzotriazole-5-carboxylic acid, which can be further modified. acs.org
Another approach involves the direct functionalization of the pre-formed benzotriazole ring, although this can be more challenging due to the potential for multiple isomers. The substitution of the benzotriazole ring with halogen atoms, for example, has been noted as a method to enhance the bioactivity of the resulting derivatives. nih.gov
Studies on the structure-activity relationship of 3-[ring substituted benzotriazol-1(2)-yl]alkanoic acids have provided specific insights into the effects of various substituents. For example, the introduction of a trifluoromethyl group at the 6-position was found to enhance choleretic activity, while methoxy (B1213986) groups or a methyl group at the same position led to a moderate decrease in activity. organic-chemistry.org This highlights the sensitivity of the molecule's biological function to the electronic and steric properties of the ring substituents.
Furthermore, the synthesis of 5-substituted benzotriazole amides has been accomplished from benzotriazole-5-carbonyl chloride, demonstrating a versatile handle for introducing a variety of substituents at this position. acs.org These methodologies allow for the systematic exploration of the chemical space around the benzotriazole core to develop analogues with tailored properties.
| Starting Material | Reagents | Product Type | Reference |
| Substituted o-phenylenediamine | Sodium nitrite, Acetic acid | Ring-substituted benzotriazole | researchgate.netnih.gov |
| 3,4-Diaminobenzoic acid | Sodium nitrite, Glacial acetic acid | Benzotriazole-5-carboxylic acid | acs.org |
| Benzotriazole-5-carboxylic acid | Thionyl chloride, Amines | 5-Substituted benzotriazole amides | acs.org |
Chiral Synthesis and Stereochemical Control of this compound Derivatives
The butyric acid side chain of this compound contains a stereocenter at the C3 position, making the control of stereochemistry a critical aspect of its synthesis, particularly for applications where enantiomeric purity is essential. Stereochemical control is typically achieved through two main strategies: the use of chiral starting materials (chiral pool synthesis) or asymmetric synthesis methodologies.
A practical and widely reported approach for preparing chiral derivatives involves the use of enantiomerically pure building blocks. For example, a methodology has been developed for the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles. rsc.org This method has been successfully applied to the synthesis of amino acid derivatives, such as Boc-L-Phe-benzotriazolyl alkyl ester and Cbz-L-Val-benzotriazolyl alkyl ester, in high yields. rsc.org In these cases, the inherent chirality of the natural amino acids (L-Phenylalanine and L-Valine) is carried through the synthesis, demonstrating that the reaction conditions are compatible with preserving the stereochemical integrity of the chiral center. rsc.org This approach allows for the creation of a library of chiral this compound analogues by varying the chiral amino acid precursor.
While direct asymmetric synthesis methods—such as catalytic asymmetric hydrogenation of an unsaturated precursor or the use of chiral auxiliaries to direct the stereoselective alkylation of a prochiral enolate—are powerful tools for creating chiral centers, specific applications of these methods for the synthesis of this compound are not extensively detailed in the reviewed literature. researchgate.net Chiral auxiliaries are molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are removed. researchgate.net General methods for the asymmetric synthesis of β-heterocyclic carboxylic acids exist and could theoretically be adapted for the target molecule.
The synthesis of benzotriazol-1(2)-yl-acrylonitriles has been described, which are unsaturated precursors. clockss.org The stereoselective reduction of the carbon-carbon double bond in such a system could potentially offer a route to enantiomerically enriched this compound derivatives, though this specific application requires further investigation.
| Chiral Precursor | Synthetic Strategy | Product | Key Feature | Reference |
| Boc-L-Phenylalanine | N-Acylbenzotriazole formation and CH2 insertion | Boc-L-Phe-benzotriazolyl alkyl ester | Preservation of stereochemistry from the chiral amino acid pool | rsc.org |
| Cbz-L-Valine | N-Acylbenzotriazole formation and CH2 insertion | Cbz-L-Val-benzotriazolyl alkyl ester | High-yield synthesis compatible with Cbz protecting group | rsc.org |
Advanced Spectroscopic and Crystallographic Characterization of 3 Benzotriazol 1 Yl Butyric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. For 3-Benzotriazol-1-yl-butyric acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzotriazole (B28993) ring and the aliphatic protons of the butyric acid side chain. The aromatic region would likely show a complex pattern for the four protons on the benzene (B151609) ring. Based on data for the parent 1H-Benzotriazole and its 1-substituted derivatives, these protons typically appear as multiplets in the range of δ 7.3–8.1 ppm chemicalbook.com. The protons at positions 4 and 7 are generally shifted downfield compared to those at positions 5 and 6 due to the influence of the triazole ring.
The aliphatic portion of the molecule would give rise to signals for the methine proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). The methine proton, being adjacent to the chiral center and the nitrogen of the benzotriazole ring, would likely appear as a multiplet. The methylene protons adjacent to the carboxylic acid group would be diastereotopic and are expected to appear as a multiplet. The terminal methyl group would present as a doublet due to coupling with the methine proton. The carboxylic acid proton (COOH) would be observed as a broad singlet, typically at a downfield chemical shift (>10 ppm), although its position can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (4,7) | ~7.8 - 8.1 | Multiplet |
| Aromatic-H (5,6) | ~7.3 - 7.6 | Multiplet |
| CH (Butyric Acid) | ~5.0 - 5.5 | Multiplet |
| CH₂ (Butyric Acid) | ~2.8 - 3.2 | Multiplet |
| CH₃ (Butyric Acid) | ~1.4 - 1.7 | Doublet |
| COOH | >10 | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately δ 170–180 ppm. The aromatic carbons of the benzotriazole ring would be observed in the δ 110–145 ppm region. The two carbons of the benzotriazole ring attached to the nitrogen atoms (C-7a and C-3a) would have characteristic shifts influenced by the nitrogen atoms. The aliphatic carbons of the butyric acid chain would appear in the upfield region of the spectrum. The methine carbon attached to the nitrogen would be found around δ 50-60 ppm, while the methylene and methyl carbons would be at higher fields. In studies of related benzotriazole derivatives, the carbon signals are well-resolved and assignable .
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~170 - 180 |
| C-7a, C-3a (Benzotriazole) | ~130 - 145 |
| C-4, C-7 (Benzotriazole) | ~125 - 130 |
| C-5, C-6 (Benzotriazole) | ~115 - 125 |
| CH (Butyric Acid) | ~50 - 60 |
| CH₂ (Butyric Acid) | ~35 - 45 |
| CH₃ (Butyric Acid) | ~15 - 25 |
To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. It would be used to trace the connectivity of the aliphatic chain, showing correlations between the methyl, methine, and methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the benzotriazole ring and the butyric acid side chain. For instance, correlations would be expected between the methine proton of the butyric acid chain and the carbons of the benzotriazole ring. The structure of new compounds can be readily assigned based on 2D-NMR results, with HMBC being particularly informative for H-C correlations mdpi.com.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the 2500–3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the benzotriazole ring would be found in the 1450–1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C-N stretching vibrations of the triazole ring would also be observable.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound (C₁₀H₁₁N₃O₂), the expected molecular weight is approximately 205.22 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation pattern in the mass spectrum would be characteristic of the structure. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (a fragment at m/z 45) and cleavage of the butyric acid side chain. The benzotriazole ring itself can undergo fragmentation, often involving the loss of a nitrogen molecule (N₂), which is a characteristic fragmentation for benzotriazoles. The structure of all new compounds can be assigned by spectroscopic and analytical methods, including mass spectral data mdpi.com.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. A single-crystal X-ray diffraction study of this compound would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. It would also provide information on the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state. The planarity of the benzotriazole ring and the conformation of the butyric acid side chain would also be determined. For many benzotriazole derivatives, X-ray crystal structures have been obtained to confirm their molecular geometry .
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For this compound, this process is crucial for verifying its empirical and molecular formula, C10H11N3O2, thereby confirming the purity and identity of a synthesized batch. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample.
The verification is achieved by comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's molecular formula. The theoretical composition is calculated based on the atomic masses of the constituent elements and the compound's molecular weight of approximately 205.22 g/mol . matrixscientific.com
A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the structural integrity and compositional purity of the sample. While specific experimental results are unique to each synthesized batch, the standard procedure involves combustion analysis where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified.
The expected theoretical percentages for this compound are detailed in the table below. Experimental analysis of a pure sample is expected to yield results in very close agreement with these calculated values.
Interactive Table: Elemental Composition of this compound
| Parameter | Value |
| Molecular Formula | C10H11N3O2 |
| Molecular Weight ( g/mol ) | 205.22 |
| Theoretical Carbon (%) | 58.53 |
| Theoretical Hydrogen (%) | 5.40 |
| Theoretical Nitrogen (%) | 20.48 |
| Experimental (%) | Values obtained from analysis should closely match theoretical percentages. |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Benzotriazol 1 Yl Butyric Acid
Reactivity of the Benzotriazole (B28993) Heterocycle in 3-Benzotriazol-1-yl-butyric Acid
The benzotriazole moiety is not merely a passive structural component; it is a highly functional group that dictates much of the molecule's chemical personality. Its versatility stems from its ability to act as an effective leaving group and its capacity to modulate electronic effects within a reaction system. lupinepublishers.comnih.gov
Role as a Leaving Group in Substitution Reactions
The benzotriazolyl group is an exceptional leaving group, a property that has established benzotriazole as a valuable synthetic auxiliary in organic chemistry. lupinepublishers.comnih.gov In the context of this compound, the C-N bond between the butyric acid chain and the nitrogen of the benzotriazole ring can be cleaved. The stability of the resulting benzotriazole anion contributes to its excellent leaving group ability.
This reactivity allows for the substitution of the benzotriazolyl moiety by a wide range of nucleophiles. While specific studies on this compound are limited, the general reactivity of N-alkylated benzotriazoles serves as a strong predictive model. Nucleophilic displacement reactions are fundamental to the synthetic utility of such compounds. For instance, N-(α-benzotriazol-1-ylalkyl)amides undergo elimination and coupling reactions, showcasing the lability of the benzotriazole group. nih.gov
Table 1: Representative Nucleophilic Substitution Reactions on Benzotriazole Derivatives
| Substrate Type | Nucleophile | Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| 1-(Benzotriazol-1-yl)-1-chloroalkanes | Carbon, Nitrogen, Phosphorus, Sulfur Nucleophiles | Substituted Alkanes | Varies | |
| 2,6-bis(1,2,3-triazol-1-yl)purines | O- and C-Nucleophiles | 6-Substituted Purine Derivatives | Mild, transition-metal-free | beilstein-journals.org |
Electron-Donating and Electron-Accepting Properties in Reaction Systems
The benzotriazole unit possesses a dual electronic nature; it can function as either an electron-donating or an electron-withdrawing group. lupinepublishers.com This ambivalence is crucial to its diverse applications. The fused benzene (B151609) ring provides additional stability to the conjugate base, making the N-H proton acidic (pKa ≈ 8.2). chemicalbook.com
Electron-Withdrawing Character: The triazole portion of the heterocycle is electron-deficient, which allows benzotriazole to stabilize adjacent carbanions and radicals. ethernet.edu.et This electron-withdrawing nature is key to its function as a leaving group and its use in activating molecules for further reactions.
Electron-Donating Character: Conversely, the lone pairs on the nitrogen atoms can participate in resonance, allowing the group to act as an electron donor. nih.gov This property is harnessed in the field of materials science, where benzotriazole derivatives are used as building blocks for p-type and n-type organic semiconductors for applications like organic solar cells. acs.orgnih.gov
In donor-acceptor conjugated systems, the choice of the acceptor unit, such as benzotriazole, is critical in determining the electronic properties and performance of the resulting devices. nih.govrsc.org
Functional Group Transformations of the Butyric Acid Moiety
The butyric acid portion of this compound offers a reactive handle for various functional group interconversions, typical of carboxylic acids. These transformations allow for the synthesis of a diverse library of derivatives.
Common transformations include:
Esterification: The carboxylic acid can react with an alcohol in the presence of an acid catalyst to form an ester. This is a reversible condensation reaction. libretexts.org
Amidation: Reaction with amines, often activated by coupling agents or via an N-acylbenzotriazole intermediate, yields the corresponding amides. N-acylbenzotriazoles are particularly effective, stable acylating agents that react readily with N-nucleophiles. nih.govethernet.edu.et
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(benzotriazol-1-yl)-butan-1-ol, using strong reducing agents like lithium aluminum hydride.
Halogenation: The hydroxyl group of the carboxylic acid can be replaced with a halogen, typically chlorine, using reagents like thionyl chloride to form the corresponding acyl chloride. This acyl chloride is a highly reactive intermediate for further derivatization.
Electrophilic and Nucleophilic Substitution Reactions of the Compound
The entire molecule can participate in substitution reactions, targeting either the aromatic ring of the benzotriazole moiety or the carbon atom attached to it.
Electrophilic Aromatic Substitution: The benzene ring of the benzotriazole system can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. byjus.comsavemyexams.com The reaction generally proceeds via a three-step mechanism: generation of an electrophile, formation of a carbocation intermediate (arenium ion), and removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com Electrophilic substitution on the benzotriazole ring is facile at the N1- and N2-positions, as well as at the 4- and 7-positions of the benzene ring. chemicalbook.com
Nucleophilic Substitution: As detailed in section 4.1.1, the primary site for nucleophilic attack is the carbon atom of the butyric acid chain attached to the benzotriazole nitrogen. The benzotriazolide anion serves as the leaving group, enabling the formation of new carbon-nucleophile bonds. beilstein-journals.org
Cycloaddition and Condensation Reactions Involving this compound and its Precursors
The synthesis of the core benzotriazole structure and its subsequent elaboration can involve key cycloaddition and condensation reactions.
Cycloaddition Reactions: The foundational 1,2,3-triazole ring is often formed via [3+2] cycloaddition reactions, famously the Huisgen azide-alkyne cycloaddition. nih.govyoutube.com The synthesis of benzotriazole itself involves the diazotization of o-phenylenediamine (B120857) followed by intramolecular cyclization. researchgate.net More advanced strategies include the metal-free [5+1] cycloaddition of benzotriazoles with sulfur ylides to construct 1,2,4-benzotriazine (B1219565) derivatives, which proceeds via cleavage of the N-N single bond. acs.org Furthermore, dearomative [3+2] cycloadditions of related heterocycles like benzoxazoles have been developed, indicating a rich area of potential reactivity. nih.gov
Condensation Reactions: Condensation reactions are defined by the joining of two molecules with the concurrent loss of a small molecule, such as water. libretexts.org The functional group transformations of the butyric acid moiety, such as esterification and amidation, are classic examples of condensation reactions. nih.govlibretexts.org Additionally, the insertion of benzotriazole into other chemical structures can occur through condensation pathways. nih.gov
Mechanistic Studies of Rearrangement and Isomerization Processes
The benzotriazole framework is subject to several interesting rearrangement and isomerization phenomena that have been explored through mechanistic studies.
Tautomerism: Benzotriazole exists as a mixture of two tautomers, the 1H- and 2H- forms. The 1H-tautomer is significantly more stable and predominates (99.9%) under normal conditions due to its fully aromatic nature. chemicalbook.comnih.gov Alkylation of benzotriazole can lead to mixtures of N1- and N2-substituted products. chemicalbook.com
Rearrangement Reactions: Mechanistic studies, including crossover experiments, have demonstrated that rearrangements such as the conversion of 1-benzoyloxybenzotriazoles to 3-benzoylbenzotriazole 1-oxides are intermolecular processes. rsc.orgscispace.com This indicates that the benzoyloxy group detaches from the N1 position and reattaches at the N3 position via an external pathway rather than an intramolecular shift. While not a direct reaction of this compound, this study provides critical insight into the potential for molecular rearrangements within the benzotriazole system.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzotriazole |
| 1H-Benzotriazole |
| 2H-Benzotriazole |
| 1-Methylbenzotriazole |
| 2-Methylbenzotriazole |
| 1,3-Dialkylbenzotriazolium salts |
| 1-(Benzotriazol-1-yl)-1-chloroalkanes |
| 1-(Benzotriazol-2-yl)-1-chloroalkanes |
| 2,6-bis(1,2,3-triazol-1-yl)purines |
| N-acylbenzotriazoles |
| 3-(Benzotriazol-1-yl)-butan-1-ol |
| 1,2,4-Benzotriazines |
| 1-Benzoyloxybenzotriazoles |
| 3-Benzoylbenzotriazole 1-oxides |
| o-Phenylenediamine |
| Nitric acid |
| Sulfuric acid |
| Thionyl chloride |
| Lithium aluminum hydride |
Computational Chemistry and Molecular Modeling Studies of 3 Benzotriazol 1 Yl Butyric Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can provide valuable insights into a molecule's behavior. For 3-Benzotriazol-1-yl-butyric acid, DFT calculations are instrumental in understanding its fundamental chemical properties. Theoretical studies on similar benzotriazole (B28993) derivatives have been performed using the B3LYP functional with a 6-311++G(2d,2p) basis set, which provides a good balance between accuracy and computational cost. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) corresponds to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzotriazole ring system, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the benzotriazole and carboxylic acid moieties, suggesting these as potential sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. DFT studies on related butanoic acid derivatives have shown how substitutions on the main scaffold can modulate these energy levels. biointerfaceresearch.com
Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Calculated using DFT/B3LYP/6-31+G(d))
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
This data is illustrative and based on typical values for similar heterocyclic compounds.
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would likely show a significant negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid group. These areas represent the most probable sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, making it a primary site for deprotonation and interaction with nucleophiles.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in aqueous solution.
For this compound, MD simulations can reveal the preferred conformations of the butyric acid side chain relative to the benzotriazole ring. The flexibility of this side chain is crucial for its interaction with biological targets. By simulating the molecule in a solvent box, one can observe the formation and breaking of hydrogen bonds with water molecules, providing insights into its solubility and the hydration shell around different parts of the molecule. Studies on other triazole derivatives have successfully used MD simulations to understand the stability of ligand-protein complexes and the role of specific interactions. tandfonline.com
Molecular Docking Studies for Predictive Biological Target Engagement
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
Given that 3-(benzotriazol-1-yl)butanoic acid has shown choleretic activity, it is plausible that it interacts with a specific biological target, such as a receptor or enzyme involved in bile acid regulation. nih.govnih.gov Molecular docking could be employed to screen potential protein targets. For a hypothetical target, docking simulations would place this compound into the binding site in various conformations and score them based on binding affinity. The results would highlight key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the binding site, or π-π stacking between the benzotriazole ring and aromatic residues. Docking studies on other benzotriazole derivatives have successfully identified key binding modes and guided the design of more potent inhibitors. tandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide lead optimization.
For this compound, a QSAR study could be performed on a series of its derivatives with varying substituents on the benzotriazole ring or modifications to the butyric acid side chain. The biological activity of these compounds, for instance, their choleretic effect, would be experimentally measured. nih.gov Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model correlating the descriptors with the observed activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide 3D contour maps indicating where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. researchgate.net
Prediction of Reaction Pathways and Transition States
Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the potential energy surface for a proposed reaction, it is possible to identify the most likely reaction pathway, locate the transition state structures, and determine the activation energies.
A plausible synthesis of this compound involves the reaction of benzotriazole with an appropriate 3-halobutyric acid or a related precursor. DFT calculations can be used to model this reaction. For instance, the nucleophilic attack of the benzotriazole nitrogen on the carbon atom bearing the leaving group can be simulated. The calculations would provide the geometries of the reactants, the transition state, and the products, as well as the energy barriers for the reaction. This information is valuable for optimizing reaction conditions to improve yields and minimize byproducts. Studies on the synthesis of related benzotriazole derivatives have demonstrated the utility of computational methods in understanding complex reaction mechanisms. clockss.org
Exploration of Molecular Interactions and Biological Target Engagement of 3 Benzotriazol 1 Yl Butyric Acid Derivatives
Modulation of Enzyme Activity by 3-Benzotriazol-1-yl-butyric Acid Analogues
Derivatives of the benzotriazole (B28993) scaffold have been investigated for their ability to modulate the activity of various enzymes, demonstrating potential as specific inhibitors in therapeutic contexts.
Alpha-Glucosidase Inhibition Mechanisms
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have identified benzotriazole derivatives as potent inhibitors of this enzyme.
One study synthesized a series of benzotriazole-based bis-Schiff base scaffolds and tested their in-vitro α-glucosidase inhibitory potential. The results showed a wide range of inhibition, with IC₅₀ values from 1.10 ± 0.05 µM to 28.30 ± 0.60 µM, compared to the standard drug acarbose (B1664774) (IC₅₀ = 10.30 ± 0.20 µM). nih.gov Notably, fifteen of the twenty synthesized compounds were more potent than acarbose. nih.gov Structure-activity relationship (SAR) analysis indicated that the inhibitory potential is strongly dependent on the nature, position, and number of substituents on the aryl parts of the molecule. nih.gov
Another class of related compounds, benzotriazinone sulfonamide derivatives, also exhibited significant α-glucosidase inhibition. The most promising compound in this series, a nitro derivative, showed an IC₅₀ value of 32.37 ± 0.15 μM, which was more potent than the acarbose standard (IC₅₀ = 37.38 ± 0.12 μM). nih.gov The presence of a sulfonyl group and specific substituents like nitro groups were found to enhance interactions within the enzyme's active site. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Selected Benzotriazole Derivatives This table is interactive. You can sort and filter the data.
Other Enzyme Modulation Studies (e.g., Peroxisome Proliferator-Activated Receptors)
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid metabolism and inflammation. nih.gov Research has linked certain benzotriazole compounds to PPAR modulation. A study on the benzotriazole UV-stabilizer 2-(2'-hydroxy-3',5'-di-tert-butylphenyl)benzotriazole (HDBB) found that it induces hepatotoxicity through the PPARα signaling pathway. nih.gov Transcriptome analysis of rat livers administered HDBB showed gene expression changes consistent with activation by a PPARα agonist. nih.gov This suggests that the benzotriazole structure can interact with and activate PPARα, providing a potential mechanism for its biological effects. nih.gov While this study did not focus on this compound itself, it establishes that the benzotriazole scaffold can engage with this important class of nuclear receptors.
Interaction with Cellular Pathways and Molecular Targets
Beyond direct enzyme inhibition, benzotriazole derivatives have been shown to interfere with fundamental cellular processes like cell division and neurotransmission.
Microtubule Dynamics and Cell Cycle Regulation
A significant area of research has been the effect of 3-aryl-1-benzotriazole-1-yl-acrylonitrile derivatives on cancer cells. These compounds have been identified as potent microtubule-targeting agents. dntb.gov.uamdpi.com One study focused on (E)-2-(1H-benzo[d] nih.govjrasb.comresearchgate.nettriazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile, referred to as compound 34, which showed remarkable efficacy in inhibiting the growth of prostate (PC3) and cervical (HeLa) cancer cell lines, with low IC₅₀ values. dntb.gov.uanih.gov
The mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics. mdpi.com This interference with the cytoskeleton prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. dntb.gov.ua As a result, cells treated with these compounds are arrested in the G2/M phase of the cell cycle, which can ultimately trigger apoptosis or programmed cell death. dntb.gov.uanih.gov Confocal microscopy has visualized this effect, showing a collapse of the cytoskeleton in treated cells. nih.gov
Table 2: Cytotoxic Activity and Cell Cycle Arrest of a Microtubule-Targeting Benzotriazole Derivative This table is interactive. You can sort and filter the data.
Cholinergic System Modulation
The cholinergic system, involving the neurotransmitter acetylcholine, is crucial for cognitive function. Its modulation is a key strategy in treating neurodegenerative diseases like Alzheimer's. While direct studies on this compound are limited, research into the related benzothiazole (B30560) scaffold provides insights. Benzothiazole derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. mdpi.comrsc.org
For instance, a series of benzothiazolone derivatives showed potent inhibition of BChE, with the most active compound exhibiting an IC₅₀ value of 1.21 μM. mdpi.com Another study designed dual-target benzothiazole derivatives that inhibited both AChE and monoamine oxidase B (MAO-B), another enzyme relevant to neurodegeneration. rsc.org The most effective compound from this series had an IC₅₀ of 23.4 nM against AChE. rsc.org These findings on a similar heterocyclic structure suggest a potential avenue for exploring benzotriazole derivatives as modulators of the cholinergic system.
Investigational Antimicrobial Activity and Structure-Activity Relationships (SAR)
The benzotriazole nucleus is a common feature in compounds developed for their antimicrobial properties. nih.gov The antimicrobial activity of benzotriazole derivatives has been extensively studied against a range of bacteria and fungi. jrasb.comresearchgate.net
SAR studies have revealed that the antimicrobial potency is highly dependent on the substituents attached to the benzotriazole core. jrasb.comnih.gov For example, the introduction of small hydrophobic groups like chloro (-Cl) or methyl (-CH₃) on the benzotriazole ring led to compounds with significant activity against both Candida and Aspergillus species, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml. nih.gov Similarly, certain chlorosubstituted phenoxyacetyl benzotriazoles displayed moderate antibacterial and antifungal activity. nih.gov The fusion of the benzotriazole ring with other heterocyclic systems, such as quinolones, has also been shown to modify and, in some cases, enhance antimicrobial action. nih.gov These findings underscore the versatility of the benzotriazole scaffold in developing new antimicrobial agents. researchgate.netgsconlinepress.com
Table 3: List of Compounds Mentioned This table is interactive. You can sort and filter the data.
Antibacterial Efficacy and Mechanistic Insights
Derivatives of benzotriazole have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. ias.ac.inijpsjournal.com Research has focused on synthesizing novel compounds and evaluating their minimum inhibitory concentrations (MICs) to quantify their antibacterial potency.
One study detailed the synthesis of benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines, which were then tested against Staphylococcus aureus and Bacillus subtilis. nih.gov Certain compounds within this series exhibited significant activity, with MIC values as low as 8 µM against S. aureus and B. subtilis. nih.govacs.org Molecular docking studies on some of these derivatives suggested potential interactions with bacterial proteins, providing a preliminary understanding of their mechanism of action. nih.gov
Another investigation into novel benzotriazole derivatives revealed a compound, 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govCurrent time information in Bangalore, IN.ijcrt.orgtriazol-1-yl-propan-1-one, with potent activity against a panel of bacteria. ias.ac.in This compound displayed impressive MIC values of 1.56 µg/mL against B. subtilis, S. aureus, and S. faecalis, and 3.12 µg/mL and 6.25 µg/mL against P. aeruginosa and E. coli, respectively. ias.ac.in The presence of a bromophenyl group and a triazole moiety appears to be crucial for this enhanced activity. ias.ac.in
Furthermore, the acylation of cephalexin (B21000) with N-acylbenzotriazoles has yielded novel cephalosporin (B10832234) derivatives. mdpi.com While all synthesized compounds retained activity against Staphylococcus aureus, N-nicotinylcephalexin and N-(3,4,5-trimethoxybenzoyl)cephalexin demonstrated a broader spectrum of activity, inhibiting Paenibacillus polymyxa, Escherichia coli, and even a resistant strain of Pseudomonas aeruginosa. mdpi.com
The following table summarizes the antibacterial activity of selected benzotriazole derivatives.
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus (ATCC-25923) | 8 µM | nih.gov |
| Benzotriazole-based β-amino alcohol (4e) | Bacillus subtilis (ATCC 6633) | 16 µM | nih.gov |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govCurrent time information in Bangalore, IN.ijcrt.orgtriazol-1-yl-propan-1-one (19) | Bacillus subtilis | 1.56 µg/mL | ias.ac.in |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govCurrent time information in Bangalore, IN.ijcrt.orgtriazol-1-yl-propan-1-one (19) | Staphylococcus aureus | 1.56 µg/mL | ias.ac.in |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govCurrent time information in Bangalore, IN.ijcrt.orgtriazol-1-yl-propan-1-one (19) | Streptococcus faecalis | 1.56 µg/mL | ias.ac.in |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govCurrent time information in Bangalore, IN.ijcrt.orgtriazol-1-yl-propan-1-one (19) | Pseudomonas aeruginosa | 3.12 µg/mL | ias.ac.in |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govCurrent time information in Bangalore, IN.ijcrt.orgtriazol-1-yl-propan-1-one (19) | Escherichia coli | 6.25 µg/mL | ias.ac.in |
| N-Nicotinylcephalexin (4c) | Staphylococcus aureus (ATCC 6538), Paenibacillus polymyxa (ATCC 842), Escherichia coli (ATCC 10536), Pseudomonas aeruginosa (ATCC 27853) | Active | mdpi.com |
| N-(3,4,5-trimethoxybenzoyl)cephalexin (4g) | Staphylococcus aureus (ATCC 6538), Paenibacillus polymyxa (ATCC 842), Escherichia coli (ATCC 10536), Pseudomonas aeruginosa (ATCC 27853) | Active | mdpi.com |
Antifungal Properties and SAR Studies
The development of new antifungal agents is critical, and benzotriazole derivatives have shown promise in this area. nih.gov Studies have explored their efficacy against various fungal pathogens, including Candida and Aspergillus species.
Research into benzimidazole (B57391), benzotriazole, and aminothiazole derivatives revealed that benzimidazole compounds generally exhibit more potent antifungal activity than their benzotriazole counterparts. nih.gov However, certain 1-substituted benzotriazole derivatives did show activity. Structure-activity relationship (SAR) studies have indicated that the nature of the substituent on the benzotriazole ring is a key determinant of antifungal potency. For instance, the introduction of small hydrophobic groups like -Cl, -CH₃, and di-CH₃ on the benzotriazole ring led to compounds effective against both Candida and Aspergillus species. nih.gov
In one study, complexes of Co(II) and Cu(II) with a benzotriazole derivative ligand, 1,3-bis(benzotriazol-1-yl)-propan-2-ol, were synthesized and evaluated for their antifungal activity against fluconazole-resistant Candida species. nih.gov The metal complexes exhibited greater antifungal activity than the free ligand, with some cobalt complexes showing MIC values ranging from 15.62 to 125 µg/mL. nih.gov This suggests that coordination with metal ions can be a viable strategy to enhance the antifungal properties of benzotriazole derivatives.
The table below presents the antifungal activity of selected benzotriazole derivatives.
| Compound Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 5,6-dichloro-benzotriazole derivative (22d) | Candida albicans | 1.6 - 25 µg/mL | nih.gov |
| 5,6-dimethyl-benzotriazole derivative (22e') | Candida albicans | 1.6 - 25 µg/mL | nih.gov |
| 5-chloro-benzotriazole derivative | Aspergillus niger | 12.5 - 25 µg/mL | nih.gov |
| Co(II) complex with 1,3-bis(benzotriazol-1-yl)-propan-2-ol (2) | Candida albicans and non-albicans strains | 15.62 - 125 µg/mL | nih.gov |
| Co(II) complex with 1,3-bis(benzotriazol-1-yl)-propan-2-ol (4) | Candida albicans and non-albicans strains | 15.62 - 125 µg/mL | nih.gov |
Antiviral Activity and Target Identification
The quest for novel antiviral agents has led to the investigation of benzotriazole derivatives against a wide range of viruses. nih.govresearchgate.net These compounds have shown activity against both RNA and DNA viruses, with efforts underway to identify their specific molecular targets.
A study on newly synthesized benzo[d] ias.ac.innih.govCurrent time information in Bangalore, IN.triazol-1(2)-yl derivatives identified five compounds with selective antiviral activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. nih.govresearchgate.net The effective concentrations (EC₅₀) for these compounds ranged from 6 to 18.5 µM. nih.govresearchgate.net Further investigation into the mechanism of action of one of the hit compounds, 18e, revealed that it likely interferes with the early stages of viral infection, possibly by disrupting viral attachment to host cells, and it was shown to protect cells from virus-induced apoptosis. nih.govresearchgate.net
Another line of research has focused on bis-benzotriazole-dicarboxamide derivatives as potential anti-Picornavirus agents. unica.it In silico modeling suggested that these compounds might act as false substrates, binding to the viral helicase, an enzyme crucial for viral replication. unica.it This provides a specific molecular target for these benzotriazole derivatives.
The antiviral activity of selected benzotriazole derivatives is summarized in the table below.
| Compound Derivative | Virus | EC₅₀ | Reference |
|---|---|---|---|
| Benzotriazole derivative (11b) | Coxsackievirus B5 | 6 - 18.5 µM | nih.govresearchgate.net |
| Benzotriazole derivative (18e) | Coxsackievirus B5 | 6 - 18.5 µM | nih.govresearchgate.net |
| Benzotriazole derivative (41a) | Coxsackievirus B5 | 6 - 18.5 µM | nih.govresearchgate.net |
| Benzotriazole derivative (43a) | Coxsackievirus B5 | 6 - 18.5 µM | nih.govresearchgate.net |
| Benzotriazole derivative (99b) | Coxsackievirus B5 | 6 - 18.5 µM | nih.govresearchgate.net |
| N-(4-(2H-benzo[d] [1 - 3] triazol-2-yl)phenyl-R-amide derivative (17) | Coxsackievirus B5 (CV-B5) | 6.9 µM | openmedicinalchemistryjournal.com |
| N-(4-(2H-benzo[d] [1 - 3] triazol-2-yl)phenyl-R-amide derivative (18) | Coxsackievirus B5 (CV-B5) | 5.5 µM | openmedicinalchemistryjournal.com |
| N-(4-(2H-benzo[d] [1 - 3] triazol-2-yl)phenyl-R-amide derivative (17) | Poliovirus (Sb-1) | 20.5 µM | openmedicinalchemistryjournal.com |
| N-(4-(2H-benzo[d] [1 - 3] triazol-2-yl)phenyl-R-amide derivative (18) | Poliovirus (Sb-1) | 17.5 µM | openmedicinalchemistryjournal.com |
Anticancer Potentials and Cellular Mechanisms of Action (e.g., Induction of Cell Cycle Arrest and Apoptosis)
The development of novel anticancer agents is a cornerstone of cancer research, and derivatives of benzotriazole and related heterocyclic compounds have emerged as a promising class of molecules. nih.govnih.gov Their anticancer effects are often mediated through the induction of cell cycle arrest and apoptosis.
A series of novel benzotriazole N-acylarylhydrazone hybrids were synthesized and evaluated for their anticancer activity against a panel of 60 human tumor cell lines. nih.gov Several compounds exhibited significant anticancer activity, with one compound in particular, 3q, showing a broad spectrum of activity against 34 different tumor cell lines. nih.gov Mechanistic studies on a related potent compound, 3e, revealed that its anticancer effects were linked to the inhibition of Focal Adhesion Kinase (FAK), leading to an increase in active caspase-3 levels, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. nih.gov
Research on benzimidazole derivatives, which share structural similarities with benzotriazoles, has also provided insights into potential anticancer mechanisms. For instance, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. mdpi.comnih.gov This inhibition leads to the suppression of cell cycle progression and the induction of apoptosis in various cancer cell lines, including breast, ovarian, and lung cancer cells. mdpi.comnih.gov
A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.org This compound also inhibited the migration and invasion of cancer cells, highlighting its potential to interfere with metastasis. frontiersin.org
The anticancer activity and mechanisms of action of selected benzotriazole and related derivatives are presented in the table below.
| Compound Derivative | Cancer Cell Line | Activity/Mechanism | Reference |
|---|---|---|---|
| Benzotriazole N-acylarylhydrazone hybrid (3q) | 34 human tumor cell lines (e.g., colon HT-29) | Broad-spectrum anticancer activity | nih.gov |
| Benzotriazole N-acylarylhydrazone hybrid (3e) | Ovarian cancer (OVCAR-3), Leukemia (HL-60) | Inhibition of FAK, induction of apoptosis, G2/M cell cycle arrest | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole derivative (10) | Breast (MDA-MB-231), Ovarian (SKOV3), Lung (A549) | EGFR inhibitor (IC₅₀ = 0.33 µM), induces apoptosis and cell cycle arrest | mdpi.comnih.gov |
| Benzimidazole-based 1,3,4-oxadiazole derivative (13) | Breast (MDA-MB-231), Ovarian (SKOV3), Lung (A549) | EGFR inhibitor (IC₅₀ = 0.38 µM), induces apoptosis and cell cycle arrest | mdpi.comnih.gov |
| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal cancer cells | Induces apoptosis via mitochondrial pathway, inhibits migration and invasion | frontiersin.org |
Applications and Emerging Research Frontiers of 3 Benzotriazol 1 Yl Butyric Acid in Chemical Sciences
3-Benzotriazol-1-yl-butyric Acid as a Synthetic Auxiliary in Organic Synthesis
The benzotriazole (B28993) group is recognized as a versatile synthetic auxiliary, offering stability, ease of introduction and removal, and the ability to activate molecules for various transformations. rsc.orgnih.gov While much of the research has focused on the parent benzotriazole and its simpler derivatives, the principles extend to more complex structures like this compound, where the butyric acid chain can offer additional points for modification or influence solubility and reactivity.
In the realm of peptide synthesis, the formation of the amide bond is a critical step that requires efficient and racemization-free coupling reagents. Several widely used and highly effective coupling reagents are based on the 1-hydroxybenzotriazole (B26582) (HOBt) scaffold. researchgate.netpeptide.combachem.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are aminium salts that facilitate rapid and efficient peptide bond formation with minimal side reactions. researchgate.netnih.gov
The core of their reactivity lies in the benzotriazole moiety. In the presence of a carboxylic acid (the N-protected amino acid), these reagents form a highly reactive OBt ester intermediate, which is then readily attacked by the amino group of the second amino acid to form the peptide bond. peptide.com The addition of HOBt to other coupling reactions, for instance, those using carbodiimides, is also a standard practice to suppress racemization. researchgate.net
While HBTU and TBTU are derived from the simpler 1-hydroxybenzotriazole, the underlying chemistry highlights the crucial role of the benzotriazole group in activating carboxylic acids for amidation. The presence of the butyric acid chain in this compound could potentially be leveraged to create novel coupling reagents with tailored properties, such as altered solubility or novel applications in bioconjugation, although such specific derivatives are not yet as commonly employed as the canonical HOBt-based reagents.
A significant application of benzotriazole derivatives in organic synthesis is their use as neutral acylating agents. organic-chemistry.org Specifically, N-acylbenzotriazoles, which can be readily prepared from carboxylic acids, are stable, crystalline solids that serve as excellent precursors for the acylation of a wide variety of nucleophiles. organic-chemistry.orgmdpi.com This methodology provides a mild and efficient alternative to the use of more reactive and often harsher acylating agents like acyl chlorides or anhydrides.
N-Acylation: N-acylbenzotriazoles react efficiently with primary and secondary amines, as well as ammonia, to produce the corresponding amides in high yields. organic-chemistry.orgmdpi.comnih.gov This method is particularly advantageous for the synthesis of amides from sensitive substrates and has been successfully applied in aqueous media, highlighting its potential as a green chemistry approach. mdpi.comnih.govresearchgate.net The reaction proceeds under neutral conditions, and the benzotriazole byproduct can often be easily removed and recovered. mdpi.com
O-Acylation: The principle of using activated benzotriazole derivatives extends to the formation of esters. While less common than N-acylation, O-acylation of alcohols can be achieved using N-acylbenzotriazoles, particularly with the aid of a catalyst. researchgate.net
C-Acylation: Benzotriazole-mediated C-acylation provides a pathway for the formation of carbon-carbon bonds. For instance, the anions of imines can be acylated at the β-carbon by N-acylbenzotriazoles to yield enaminones. thieme-connect.com
S-Acylation: The versatility of N-acylbenzotriazoles also includes the acylation of thiols to form thioesters, a key linkage in various biologically active molecules. Protein S-acylation, a reversible post-translational modification, is a critical regulatory mechanism, and methods to study this process are of high interest. nih.gov
The general utility of N-acylbenzotriazoles as acylating agents is well-established. nih.gov The synthesis of an N-acylbenzotriazole from this compound itself would result in a molecule with two distinct carboxylic acid-derived functionalities, opening avenues for more complex synthetic strategies, such as the preparation of bifunctional molecules or specific labeling reagents.
Integration into Polymer Chemistry and Materials Science
The photophysical and chemical stability of the benzotriazole ring has made it an attractive component in the design of functional materials. Derivatives of benzotriazole, including those with carboxylic acid groups that can be incorporated into polymer backbones, are being explored for applications in organic electronics and as key components in protective coatings.
In the field of organic electronics, there is a continuous search for new materials with tailored electronic properties. Benzotriazole has emerged as a valuable building block in the design of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govgsconlinepress.com The benzotriazole unit is electron-deficient and is therefore often used as an acceptor moiety in donor-acceptor (D-A) type conjugated polymers.
The incorporation of benzotriazole units into the polymer backbone can significantly influence the material's optical and electronic properties. gsconlinepress.com For instance, it can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is beneficial for improving the stability and performance of electronic devices. gsconlinepress.com Research has shown that by pairing benzotriazole with various donor units, the emission color of OLEDs can be tuned across the visible spectrum. gsconlinepress.com The solubility and processability of these polymers can be enhanced by attaching alkyl side chains to the benzotriazole unit, a role that could potentially be fulfilled or modified by the butyric acid group of this compound after suitable transformation.
| Polymer Type | Key Feature of Benzotriazole | Application | Observed Effect |
|---|---|---|---|
| Donor-Acceptor Conjugated Polymers | Electron-deficient (acceptor) nature | OLEDs, OSCs | Tuning of HOMO/LUMO levels, color tuning of emission |
| Fluorinated Benzotriazole Polymers | Strong inductive effect of fluorine | Photoelectric devices | Enhanced oxidative stability |
Benzotriazole and its derivatives are renowned for their effectiveness as corrosion inhibitors, particularly for copper and its alloys. nih.govwikipedia.org They function by forming a robust, passive protective film on the metal surface, which is a complex between the benzotriazole molecule and the metal ions. nih.govwikipedia.org This layer is insoluble in many aqueous and organic environments, thus providing a barrier against corrosive agents. wikipedia.org
The benzotriazole structure serves as an excellent scaffold for the development of new, more effective, or specialized corrosion inhibitors. gsconlinepress.comgoogle.com By introducing different functional groups onto the benzotriazole ring or as substituents on the nitrogen atoms, properties such as solubility, film-forming ability, and inhibitory efficiency can be fine-tuned. For example, theoretical studies using density functional theory (DFT) have been employed to evaluate the inhibition potential of various benzotriazole derivatives, providing insights into the relationship between molecular structure and performance. rsc.orgresearchgate.net The presence of the butyric acid group in this compound offers a handle for covalent attachment to surfaces or for the synthesis of polymeric corrosion inhibitors, potentially leading to more persistent and durable protective coatings.
Applications in Analytical Chemistry Methodologies
The unique chemical properties of benzotriazole and its derivatives also lend themselves to applications in analytical chemistry. While the primary role of these compounds is often as the analyte of interest due to their widespread use and environmental presence, they can also be utilized in the development of analytical methods.
Benzotriazole itself has been historically used as a reagent for the analytical determination of silver. wikipedia.org More recently, the focus has shifted towards the detection and quantification of benzotriazole derivatives as environmental contaminants in various matrices, including water and biological samples. nih.govresearchgate.netnih.govcapes.gov.br
Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed for the sensitive and selective determination of these compounds. nih.govnih.govcapes.gov.br For instance, methods have been developed for the analysis of benzotriazoles in human urine, where they may serve as biomarkers for exposure. nih.gov These studies often involve sophisticated sample preparation techniques like liquid-liquid microextraction to preconcentrate the analytes from complex samples. researchgate.netnih.gov
While there is no widespread application of this compound as a specific analytical reagent, its structure suggests potential uses. The carboxylic acid function could be used to couple it to other molecules to create analytical probes or standards. Furthermore, the benzotriazole moiety's ability to interact with metal ions could be exploited in the design of new colorimetric or fluorometric sensors.
| Analytical Technique | Sample Matrix | Purpose | Role of Benzotriazole Derivative |
|---|---|---|---|
| HPLC-MS/MS | Environmental Water, Human Urine | Quantification of pollutants/biomarkers | Analyte |
| Spectrophotometry | Aqueous Solutions | Determination of metal ions (e.g., silver) | Reagent |
| Liquid-Liquid Microextraction | Aqueous Samples | Sample preconcentration | Analyte |
Spectroscopic Detection and Quantification Methods
The detection and quantification of this compound rely on a suite of spectroscopic techniques that exploit the molecule's unique structural features—namely the benzotriazole ring and the butyric acid side chain. These methods are pivotal for its characterization, purity assessment, and quantification in various matrices.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the detection of this compound, primarily due to the strong ultraviolet absorption of the benzotriazole moiety. The benzotriazole ring system gives rise to distinct absorption bands, typically in the UV region. For instance, studies on similar benzotriazole compounds have reported characteristic absorption peaks. A study on a copper-benzotriazolate complex in DMF showed distinct peaks at 280 nm and 345 nm, with a broad shoulder at approximately 400 nm. researchgate.net These absorptions are attributed to the electronic transitions within the aromatic system of the benzotriazole ring. While the butyric acid substituent may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift), the fundamental spectrum is expected to be dominated by the benzotriazole chromophore. This technique is particularly useful for quantitative analysis, where the absorbance at a specific wavelength can be correlated to the concentration of the compound in a solution, following the Beer-Lambert law.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of its structure.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the benzotriazole ring and the butyric acid chain. The aromatic protons of the benzotriazole ring would typically appear in the downfield region (around 7.0-8.0 ppm). The protons of the butyric acid chain would exhibit characteristic multiplets and chemical shifts depending on their proximity to the electronegative nitrogen atom of the benzotriazole ring and the carboxyl group. For example, the proton on the chiral carbon adjacent to the nitrogen would likely be a multiplet in the downfield aliphatic region.
Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons of the benzotriazole ring would resonate at lower field strengths (typically 110-145 ppm), while the aliphatic carbons of the butyric acid chain and the carbonyl carbon of the carboxylic acid would have their own characteristic chemical shifts. Two-dimensional NMR techniques can be employed for a more detailed structural assignment. calstate.edu For comparison, NMR data for butyric acid itself shows characteristic shifts that can be used as a reference for the side chain. calstate.edubmrb.iochemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification. When subjected to ionization, the molecule will form a molecular ion [M]⁺, the mass of which corresponds to its molecular weight (205.21 g/mol ). scbt.com Subsequent fragmentation of this ion provides a unique fingerprint.
Common fragmentation patterns for related benzotriazole derivatives often involve the loss of stable neutral molecules like N₂ from the triazole ring. For the butyric acid side chain, characteristic fragmentation would involve cleavage at various points along the chain, leading to fragment ions corresponding to the loss of the carboxyl group or parts of the alkyl chain. docbrown.info The accurate mass measurement of the molecular ion and its fragments, often achieved with high-resolution mass spectrometry, can confirm the elemental composition of the compound. When coupled with chromatographic techniques like GC or HPLC, MS provides a highly sensitive and selective method for quantification. researchgate.netnih.govwright.edu
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the analysis of benzotriazole derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govresearchgate.net
The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net The composition of the mobile phase can be optimized to achieve the desired retention time and separation from other components in a sample. Detection is often performed using a UV detector set at one of the absorption maxima of the benzotriazole ring. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS), which allows for both separation and mass-based identification and quantification. wright.edu This is particularly useful for analyzing trace levels of the compound in environmental or biological samples. researchgate.net
Below is a table summarizing typical HPLC conditions for the analysis of related compounds, which can be adapted for this compound.
| Parameter | Typical Conditions |
| Column | C18 (Reversed-Phase) nih.govresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient nih.govresearchgate.net |
| Detector | UV-Vis or Mass Spectrometry (MS) wright.eduresearchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively low volatility due to the carboxylic acid group, it can be analyzed by GC after a derivatization step. researchgate.net Derivatization, such as esterification of the carboxylic acid group, increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. nist.gov
The separation in GC is achieved using a capillary column with a suitable stationary phase. The choice of the stationary phase depends on the polarity of the derivatized analyte. Detection is most commonly performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govwright.edu GC-MS provides high sensitivity and selectivity, allowing for the confident identification and quantification of the compound based on its retention time and mass spectrum. nih.gov
The following table outlines general GC conditions that could be applied to the analysis of derivatized this compound.
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Carrier Gas | Helium or Nitrogen |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) nih.govwright.edu |
| Derivatization | Esterification (e.g., with TMS) nist.gov |
Future Perspectives and Advanced Research Directions for 3 Benzotriazol 1 Yl Butyric Acid
Development of Novel Sustainable Synthetic Routes
One promising direction is the use of catalytic systems that can facilitate the synthesis under milder conditions. For instance, the development of novel catalysts for C-H activation could enable the direct functionalization of the benzotriazole (B28993) core, bypassing the need for pre-functionalized starting materials. Additionally, flow chemistry presents a scalable and safer alternative to batch processing, offering precise control over reaction parameters and minimizing waste.
Recent advancements have highlighted the use of dichloromethane (B109758) (DCM) as a C-1 surrogate in the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles under mild conditions. nih.gov This method showcases the versatility of DCM as a methylene (B1212753) building block and represents a step towards more innovative synthetic strategies. nih.gov Furthermore, the synthesis of N-acyl benzotriazoles using acid anhydrides, particularly 2,2,2-trifluoroacetic anhydride (B1165640) in anhydrous dichloromethane, offers a reliable and high-yielding procedure that eliminates the need for external bases. gsconlinepress.com
Future research will likely focus on:
Biocatalysis: Employing enzymes to carry out specific transformations with high selectivity and under environmentally benign conditions.
Photoredox Catalysis: Utilizing light to drive chemical reactions, often with high efficiency and selectivity.
Mechanochemistry: Using mechanical force to induce chemical reactions, reducing or eliminating the need for solvents.
Advanced Structural-Mechanistic Studies and Integration with High-Throughput Techniques
A deep understanding of the structure-activity relationships (SAR) and the mechanism of action is crucial for the rational design of more potent and selective derivatives of 3-Benzotriazol-1-yl-butyric acid. Advanced analytical techniques are pivotal in elucidating these molecular details.
High-resolution X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the three-dimensional structure of these compounds and their interactions with biological targets. For example, single-crystal X-ray diffraction has been used to confirm the structures of novel benzotriazole derivatives. ias.ac.in
The integration of these structural studies with high-throughput screening (HTS) techniques can significantly accelerate the discovery process. HTS allows for the rapid screening of large compound libraries against various biological targets. nih.gov This approach has been successfully used to identify 1-substituted benzotriazole-5-carboxylic acids as agonists of GPR109b, a receptor involved in antilipolytic effects. nih.gov
Future research in this area will likely involve:
Cryo-Electron Microscopy (Cryo-EM): To determine the structure of benzotriazole derivatives in complex with large protein targets.
Time-Resolved Spectroscopy: To study the dynamics of ligand-receptor binding and conformational changes.
Advanced Mass Spectrometry Techniques: For the identification and quantification of metabolites and to understand the metabolic fate of these compounds.
Rational Design of Derivatives for Specific Molecular Target Modulation
The versatility of the benzotriazole scaffold allows for the rational design of derivatives targeting a wide array of molecular targets. nih.gov By modifying the substituents on the benzotriazole ring and the butyric acid side chain, it is possible to fine-tune the pharmacological properties of the molecule.
For instance, modifications to the N-alkyl chain of 3-(benzotriazol-1-yl)butanoic acid have been shown to impact its biological activity. nih.gov Introducing unsaturation in the chain maintained activity, while shortening the chain led to a loss of activity. nih.govnih.gov Furthermore, the introduction of different substituents on the benzotriazole ring, such as a trifluoromethyl group, has been shown to enhance activity in some cases. nih.govnih.gov
The design of novel derivatives has led to compounds with a range of biological activities, including:
Antiviral agents: Benzotriazole derivatives have shown selective activity against viruses like Coxsackievirus B5. nih.govmdpi.com
Antiproliferative agents: Certain benzotriazole-acrylonitrile derivatives have demonstrated potent activity as microtubule-destabilizing agents. nih.govresearchgate.net
Antibacterial agents: Novel benzotriazole derivatives have exhibited significant antibacterial activity against various bacterial strains. ias.ac.in
Future efforts in rational drug design will focus on:
Structure-Based Drug Design: Using the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site.
Fragment-Based Drug Design: Screening small chemical fragments and then growing or linking them to create more potent lead compounds.
Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously to treat complex diseases.
Exploration of Undiscovered Chemical Reactivities and Catalytic Applications
The unique chemical structure of this compound and its derivatives suggests the potential for undiscovered chemical reactivities and novel catalytic applications. The benzotriazole moiety is a good leaving group, which can be exploited in various chemical transformations. nih.gov
For example, benzotriazolyl alkyl esters have been utilized as bifunctional building blocks in the synthesis of a variety of chemical compounds. nih.gov The benzotriazolyl group can be selectively displaced by various nucleophiles, providing a versatile handle for chemical modification. nih.gov
While the primary focus has been on the biological activities of these compounds, their potential as catalysts or ligands in catalysis is an area ripe for exploration. The nitrogen atoms in the benzotriazole ring can coordinate with metal ions, suggesting their potential use in designing novel catalysts for organic synthesis. For instance, the upgrading of butyric acid to biofuels and fine chemicals can be achieved through various catalytic routes. nih.gov
Future research in this domain could explore:
Organocatalysis: Using benzotriazole derivatives as metal-free catalysts for various organic transformations.
Asymmetric Catalysis: Developing chiral benzotriazole-based ligands for enantioselective synthesis.
Tandem Reactions: Designing novel reaction cascades where the benzotriazole moiety plays a key role in facilitating multiple transformations in a single pot.
Integration with Chemoinformatics and Artificial Intelligence for Compound Discovery
The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the field of drug discovery, and its application to the study of this compound holds immense promise. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds. nih.govdrugdiscovery.net
Chemoinformatics can be used to:
Develop Quantitative Structure-Activity Relationship (QSAR) models: To predict the biological activity of new derivatives based on their chemical structure.
Perform Virtual Screening: To computationally screen large virtual libraries of compounds to identify potential hits.
Analyze High-Throughput Screening Data: To identify promising lead compounds and understand structure-activity trends.
AI, particularly machine learning and deep learning, can further enhance these capabilities by:
Generative Modeling: Designing novel molecules with desired properties from scratch.
Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: To identify drug candidates with favorable pharmacokinetic profiles early in the discovery process.
De Novo Drug Design: Creating entirely new molecular scaffolds with the potential for novel mechanisms of action.
The application of these computational approaches will undoubtedly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-Benzotriazol-1-yl-butyric acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling benzotriazole with butyric acid derivatives under controlled conditions. Optimization includes adjusting reaction time, temperature, and catalyst loading (e.g., using coupling agents like EDC/HCl). Purity can be enhanced via recrystallization in solvents such as ethanol or methanol, followed by characterization via melting point analysis and HPLC. For structural validation, single-crystal X-ray diffraction is recommended .
Q. How is the structural characterization of this compound performed in academic research?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction to determine bond lengths (e.g., mean σ(C–C) = 0.002 Å) and crystallographic parameters (R factor = 0.041) .
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
A summary of crystallographic data is provided below:
Table 1 : Crystallographic Parameters of this compound
| Parameter | Value |
|---|---|
| Mean σ(C–C) | 0.002 Å |
| R factor | 0.041 |
| wR factor | 0.112 |
| Data-to-parameter ratio | 14.2 |
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic (NMR) and crystallographic (X-ray) data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) in solution versus solid-state rigidity. To address this:
- Perform variable-temperature NMR to detect conformational changes.
- Use density functional theory (DFT) calculations to model solution-phase structures.
- Cross-validate with solid-state NMR or additional crystallographic studies .
Q. What experimental design considerations are critical for studying the reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Controlled buffer systems : Use phosphate or acetate buffers to maintain specific pH ranges.
- Kinetic monitoring : Employ UV-Vis spectroscopy or HPLC to track degradation/transformation rates.
- Replicate sampling : Collect triplicate data points to account for environmental variability.
- Reference clustered data analysis frameworks (e.g., mixed-effects models) to handle nested observations .
Q. How should researchers design a study to investigate the compound’s stability under thermal stress?
- Methodological Answer :
- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor mass loss and phase transitions.
- Conduct accelerated stability testing at elevated temperatures (e.g., 40–60°C) with humidity control.
- Analyze decomposition products via GC-MS or LC-MS and compare against NIST reference data .
Q. What statistical approaches are robust for analyzing clustered data from multi-batch synthesis experiments?
- Methodological Answer :
- Apply hierarchical linear modeling (HLM) to account for batch-to-batch variability.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in yield or purity.
- Incorporate Bayesian inference for small-sample studies to improve reliability .
Methodological Best Practices
- Reproducibility : Document reaction conditions (solvent purity, equipment calibration) and adhere to protocols from crystallography studies .
- Ethical Data Interpretation : Explicitly address null results (e.g., "no significant differences observed") and contextualize findings within prior literature .
- Safety : Follow institutional guidelines for handling reactive intermediates, referencing risk assessment frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
